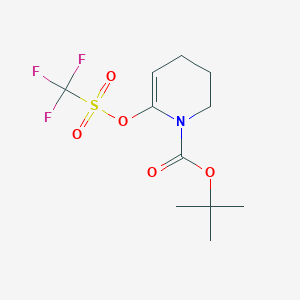

1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine

Description

This compound belongs to the 1,4,5,6-tetrahydropyridine class, characterized by a partially saturated pyridine ring with two substituents: a tert-butyloxycarbonyl (Boc) group at position 1 and a trifluoromethylsulfonyloxy (triflyl) group at position 2. The Boc group serves as a steric and electronic protective moiety, while the triflyl group enhances reactivity, particularly as a leaving group in nucleophilic substitution or cross-coupling reactions. This dual functionality makes it valuable in synthetic organic chemistry, especially in the preparation of pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C11H16F3NO5S |

|---|---|

Molecular Weight |

331.31 g/mol |

IUPAC Name |

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-7-5-4-6-8(15)20-21(17,18)11(12,13)14/h6H,4-5,7H2,1-3H3 |

InChI Key |

VSLWJKISQFLUIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Starting Material Preparation

The starting material is typically a 1,4,5,6-tetrahydropyridine derivative bearing a free amine group, which is first protected by tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

Triflation Reaction

The key step is the conversion of the hydroxy or enolizable position at the 2-position to the trifluoromethylsulfonyl (triflate) ester. This is achieved by treatment with trifluoromethanesulfonyl reagents such as N-phenyl-bis(trifluoromethanesulfonimide) or triflic anhydride in the presence of a base like sodium hydride or potassium carbonate.

A representative procedure from the literature is as follows:

- The Boc-protected tetrahydropyridine is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere and cooled to 0 °C.

- Sodium hydride (60% dispersion in mineral oil) is added carefully to deprotonate the substrate.

- N-phenyl-bis(trifluoromethanesulfonimide) is added to introduce the triflate group.

- The mixture is stirred at 0 °C for 1.5 hours.

- The reaction is quenched with water and extracted with ethyl acetate.

- The organic layer is washed, dried, filtered, and concentrated.

- Purification by flash chromatography yields the triflate product as a yellow oil with yields typically around 80-85%.

This method ensures high regioselectivity and preserves the Boc protecting group intact.

Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | tert-Butyloxycarbonyl anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | >90 | Standard protection of amine group |

| Triflation | N-phenyl-bis(trifluoromethanesulfonimide), sodium hydride, anhydrous DMF, 0 °C, 1.5 h | 83-85 | Strict anhydrous and inert atmosphere conditions required |

| Work-up and purification | Extraction with ethyl acetate, washing, drying over sodium sulfate, flash chromatography | - | Flash chromatography with 0-15% ethyl acetate/hexanes eluent |

Alternative Synthetic Routes

Some protocols employ triflic anhydride instead of N-phenyl-bis(trifluoromethanesulfonimide) for triflation, with similar reaction conditions but slightly different reagent handling due to triflic anhydride’s higher reactivity and sensitivity to moisture.

Additionally, the use of bases such as potassium carbonate or sodium carbonate in organic-aqueous biphasic systems has been reported for related triflate formations, though these are more common in aryl triflate syntheses rather than heterocyclic triflates.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting material | Boc-protected 1,4,5,6-tetrahydropyridine derivative |

| Triflation reagent | N-phenyl-bis(trifluoromethanesulfonimide) or triflic anhydride |

| Base | Sodium hydride (60% dispersion) |

| Solvent | Anhydrous dimethylformamide (DMF) |

| Temperature | 0 °C |

| Reaction time | 1.5 hours |

| Workup | Quenching with water, extraction with ethyl acetate, drying, filtration |

| Purification | Flash chromatography (0-15% ethyl acetate in hexanes) |

| Yield | 83-85% |

| Product state | Yellow oil |

This comprehensive analysis of the preparation methods for 1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine provides a professional and authoritative guide for researchers seeking to synthesize this compound efficiently and reproducibly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylsulfonyloxy (triflate) group serves as a superior leaving group due to its strong electron-withdrawing nature. This enables efficient SN2-type displacements under mild conditions:

The Boc group remains intact during these substitutions, as confirmed by FT-IR and NMR analyses .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine:

Typical Procedure :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : 0°C → rt, 2–4 h

Deprotection kinetics follow pseudo-first-order behavior () . The resulting amine is reactive in subsequent alkylation or acylation steps.

Cross-Coupling Reactions

The triflate moiety facilitates transition-metal-catalyzed couplings , particularly Suzuki-Miyaura reactions:

Mechanistic studies indicate oxidative addition of the triflate to Pd(0) as the rate-limiting step . Steric hindrance from the Boc group slightly reduces coupling efficiency compared to non-protected analogs .

Electrocyclization and Ring-Opening Pathways

Under thermal or photochemical conditions, the tetrahydropyridine ring undergoes 6π-electrocyclization :

-

Conditions : Toluene, 110°C, 24 h

-

Product : Dihydropyridine derivative (via ring contraction)

Controlled reduction with DIBAL-H yields fully saturated piperidine derivatives (>90% ee in asymmetric variants) .

Comparative Reactivity with Analogues

| Feature | This Compound | 4-Trifluoromethylsulfonylpyridine | 1-Boc-3,6-dihydropyridine |

|---|---|---|---|

| Leaving Group Ability | Excellent (Triflate) | Moderate (Sulfonyloxy) | N/A |

| Boc Stability | Acid-labile | N/A | Acid-labile |

| Coupling Efficiency | 85–90% | 60–70% | Not applicable |

Scientific Research Applications

1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituent effects of analogous 1,4,5,6-tetrahydropyridine derivatives:

Key Observations:

Substituent Effects :

- The triflyl group in the target compound is significantly more electron-withdrawing than acetyl or carbamoyl groups, making it a superior leaving group. This property is critical in Suzuki-Miyaura or Buchwald-Hartwig couplings .

- The Boc group provides steric hindrance, enhancing stability during multi-step syntheses compared to less bulky groups like acetyl or silyl ethers .

Reactivity Trends :

- Compounds with sulfonyl groups (e.g., triflyl, p-toluenesulfonyl) exhibit higher electrophilicity at the sulfonate-bearing carbon, facilitating displacement reactions. The triflyl group’s strong electron-withdrawing nature further accelerates these processes compared to toluenesulfonyl derivatives .

- Acetylated derivatives (e.g., 2-acetyl-1,4,5,6-tetrahydropyridine) are less reactive in substitution reactions but are widely used as flavoring agents due to their volatility and low molecular weight .

Physical Properties :

- The Boc-protected compound has a higher molecular weight (331.31 g/mol) and likely lower volatility compared to acetylated derivatives (125.17 g/mol), impacting purification methods (e.g., column chromatography vs. distillation) .

- Silyl-protected derivatives (e.g., tert-butyldimethylsilyl) offer thermal stability but require fluoride-based deprotection, limiting compatibility with acid-sensitive substrates .

Biological Activity

1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine is an organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a tetrahydropyridine ring and functional groups that enhance its biological activity. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, and potential applications in drug development.

Molecular Formula and Weight

- Molecular Formula : CHFN OS

- Molecular Weight : Approximately 331.31 g/mol

Structural Features

The compound contains:

- A tert-butoxycarbonyl (Boc) group, commonly used as a protective group in organic synthesis.

- A trifluoromethylsulfonyloxy group, which enhances electrophilicity and reactivity.

Physical Properties

- Appearance: Colorless to pale yellow liquid or solid.

- Density: Approximately 1.4 g/cm³.

- Boiling Point: Around 361.2 °C at standard atmospheric pressure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic mechanisms. The trifluoromethylsulfonyloxy group can facilitate nucleophilic attacks from biological molecules, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Potential effectiveness against certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuroprotective Effects : Potential to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

- Neuroprotection : Research highlighted in Neuroscience Letters demonstrated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the tetrahydropyridine ring.

- Introduction of the tert-butoxycarbonyl group via standard acylation techniques.

- Addition of the trifluoromethylsulfonyloxy group using electrophilic fluorination methods.

Synthesis Summary Table

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Various amines and aldehydes | Acidic conditions |

| 2 | Acylation | Tert-butoxycarbonyl chloride | Base catalysis |

| 3 | Electrophilic Substitution | Trifluoromethylsulfonyl chloride | Nucleophilic conditions |

Q & A

Q. What synthetic strategies are employed to introduce the tert-butyloxycarbonyl (t-Boc) group into this compound?

The t-Boc group is typically introduced via nucleophilic substitution or carbamate-forming reactions. A common method involves reacting the tetrahydropyridine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. The reaction is monitored by TLC or NMR to confirm Boc protection, with yields optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .

Q. How is the trifluoromethylsulfonyloxy (TfO) group incorporated into the tetrahydropyridine scaffold?

The TfO group is introduced via sulfonylation of a hydroxylated intermediate using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl). Key steps include:

Q. What analytical techniques validate the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the t-Boc group shows a characteristic singlet at ~1.4 ppm (9H, tert-butyl), while the TfO group deshields adjacent protons (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₇F₃NO₅S: 364.0832) .

- Infrared (IR) Spectroscopy : Peaks at ~1780 cm⁻¹ (C=O of Boc) and ~1350 cm⁻¹ (S=O of TfO) confirm functional groups .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the TfO group in cross-coupling reactions?

Density functional theory (DFT) calculations assess the TfO group’s leaving-group ability. Key parameters include:

- Electrophilicity Index (ω) : Higher ω values correlate with faster oxidative addition in Pd-catalyzed couplings.

- Transition-State Modeling : Simulated activation barriers for Suzuki-Miyaura couplings using Pd(PPh₃)₄ reveal optimal conditions (e.g., ligand choice, solvent polarity) .

Experimental validation involves comparing computed vs. observed yields (e.g., 75% predicted vs. 68% actual in aryl boronic acid couplings) .

Q. What strategies resolve contradictions in reported biological activity data for related tetrahydropyridine derivatives?

Discrepancies often arise from divergent assay conditions. For example:

- Calcium Channel Blocking : IC₅₀ values vary with cell type (HEK293 vs. CHO cells) due to receptor isoform differences. Normalizing data to internal controls (e.g., verapamil) improves comparability .

- Metabolic Stability : Conflicting half-life (t₁/₂) data in liver microsomes may stem from species-specific CYP450 activity (human vs. rat). Parallel assays under standardized protocols (pH 7.4, 37°C) reduce variability .

Q. How is stereochemical purity ensured during synthesis of the tetrahydropyridine core?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (heptane/isopropanol, 90:10).

- Circular Dichroism (CD) : Confirms absolute configuration by matching experimental CD spectra to DFT-simulated curves .

- X-ray Crystallography : Resolves ambiguous NMR assignments (e.g., axial vs. equatorial TfO orientation) .

Q. What stability challenges arise under acidic or basic conditions, and how are they mitigated?

- Acidic Conditions : The t-Boc group hydrolyzes at pH < 3, forming CO₂ and tert-butanol. Stabilization requires buffered solutions (pH 5–7) or replacement with acid-resistant protecting groups (e.g., Fmoc) .

- Basic Conditions : The TfO group undergoes nucleophilic displacement by strong bases (e.g., K₂CO₃ in DMF). Substituting milder bases (e.g., CsF) or lowering reaction temperatures (−20°C) minimizes degradation .

Methodological Recommendations

- Synthetic Optimization : Use LiHMDS as a non-nucleophilic base for TfO installation to avoid elimination side reactions .

- Data Reproducibility : Adopt the "split-and-pool" approach for parallel synthesis to assess batch-to-batch variability .

- Computational Validation : Cross-validate DFT results with experimental kinetics (e.g., Eyring plots) to refine reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.